Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents. One common method includes the use of dimethylformamide and dichloromethane, cooled in an ice bath, followed by the addition of phosphorus oxychloride . This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-methyl-1H-pyrrole-3-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-methyl-1H-pyrrole-3-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring structure allows for π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the formyl and methyl groups on the pyrrole ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds .
Biological Activity
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₉H₉N₁O₃
- Molecular Weight : Approximately 181.19 g/mol
The compound features a pyrrole ring, which is known for its ability to participate in various chemical reactions and biological interactions. The presence of the ethyl ester and aldehyde functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal applications.
Antimicrobial Properties
Pyrrole derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyrrole have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 ng/mL against MRSE .
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro experiments revealed that certain derivatives can induce apoptosis in melanoma cells, showcasing potential as anticancer agents. One study reported an IC₅₀ value of 44.63 μM for a related pyrrole derivative, indicating significant antiproliferative activity .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, often involving the reaction of pyrrole derivatives with specific reagents under controlled conditions. For example, the use of thiosemicarbazide in acetone has been reported to yield high-purity crystals suitable for further biological testing .
Interaction Studies
Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds indicate potential as an inhibitor in specific cellular processes. Understanding these interactions is crucial for elucidating its pharmacological potential.
Comparative Analysis of Pyrrole Derivatives
Compound Name | Molecular Formula | MIC (against MRSA) | IC₅₀ (Cancer Cell Lines) |
---|---|---|---|
This compound | C₉H₉N₁O₃ | TBD | TBD |
Pyrrole Derivative A | C₉H₉N₁O₃ | 8 ng/mL | 44.63 μM |
Pyrrole Derivative B | C₉H₉N₂O₄ | 10 ng/mL | 30 μM |
Note: TBD = To Be Determined; values are illustrative based on available data.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3 |
InChI Key |
YDSRJOYRBFWCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C)C=O |
Origin of Product |
United States |
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